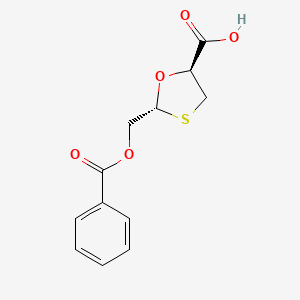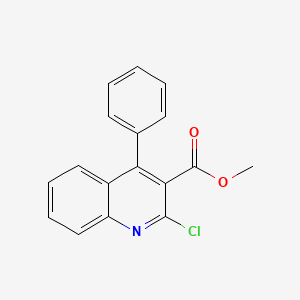
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid is a chiral compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a benzoyloxy group attached to a methyl group, which is further connected to an oxathiolane ring. The oxathiolane ring itself is a five-membered ring containing both oxygen and sulfur atoms. The compound’s stereochemistry is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a diol and a thiol under acidic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group can be introduced via an esterification reaction using benzoyl chloride and a suitable base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted oxathiolane derivatives.
Applications De Recherche Scientifique
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxathiolane ring can interact with enzymes or receptors, leading to modulation of their activity. The benzoyloxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5S)-2-((Methoxy)methyl)-1,3-oxathiolane-5-carboxylic acid: Similar structure but with a methoxy group instead of a benzoyloxy group.
(2R,5S)-2-((Ethoxy)methyl)-1,3-oxathiolane-5-carboxylic acid: Similar structure but with an ethoxy group instead of a benzoyloxy group.
Uniqueness
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C12H12O5S |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
(2R,5S)-2-(benzoyloxymethyl)-1,3-oxathiolane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O5S/c13-11(14)9-7-18-10(17-9)6-16-12(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
Clé InChI |
WYTBHRXJCMCCJM-NXEZZACHSA-N |
SMILES isomérique |
C1[C@@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)

![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)
![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)

![N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11837148.png)



![Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-](/img/structure/B11837181.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B11837188.png)

